![molecular formula C20H19FN4O4S B2784145 N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-18-6](/img/structure/B2784145.png)
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a thioether group (-S-), a pyrimidinone group (a six-membered ring containing two nitrogen atoms and a carbonyl group), and a benzamide group (a benzene ring attached to a carboxamide group). These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine, the thioether group could be formed through a reaction with a thiol, and the pyrimidinone and benzamide groups could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation reactions, and the pyrimidinone and benzamide groups could participate in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility in water and other solvents would depend on the specific functional groups present .Scientific Research Applications
- Researchers have investigated the antitumor potential of this compound. For instance, Yurttas et al. synthesized a related compound, 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide , which exhibited antitumor effects against rat glioma (C6) and human liver (HepG2) cancer cell lines .
Antitumor Activity
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
It can be inferred that it may interact with its target, possibly cdk2, to inhibit its function . This could result in changes to the cell cycle, potentially slowing or stopping cell division .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor , it may affect pathways related to cell cycle regulation. Downstream effects could include slowed cell growth or induced cell death .
Result of Action
If it acts as a cdk2 inhibitor , it could potentially slow cell growth or induce cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-28-14-8-5-12(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-11-3-6-13(21)7-4-11/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCFVFWYAVFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)F)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
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